2-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
The compound 2-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a molecule that features a 1,3,4-oxadiazole moiety, which is a heterocyclic compound containing oxygen and nitrogen atoms. This moiety is known for its presence in various compounds with significant biological activities. The thiophen-2-yl groups attached to this core structure suggest potential for interesting electronic properties and interactions due to the sulfur-containing thiophene rings.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides have been synthesized through acylation reactions involving 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium . Although the specific synthesis of this compound is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been characterized by various intermolecular interactions, such as hydrogen bonds and halogen interactions, which contribute to the stability and conformation of the molecules . These interactions can lead to the formation of three-dimensional arrays in the crystalline state, which is significant for understanding the properties and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of the 1,3,4-oxadiazole and thiophene moieties. These groups can participate in various chemical reactions, including N-alkylation, which can further modify the compound and potentially alter its biological activity . The specific reactivity patterns of this compound would need to be studied to determine its full range of chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of aromatic systems and heteroatoms can influence the compound's solubility, melting point, and stability. The antioxidant properties of similar compounds have been evaluated, with some showing significant radical scavenging abilities . These properties are essential for the potential use of these compounds in pharmaceutical applications, where antioxidant activity can be beneficial.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
Compounds related to 2-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, particularly those incorporating 1,3,4-oxadiazole motifs, exhibit notable antimicrobial activities. Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, demonstrating significant activity against selected microbial species, with compounds showing variable activity extents relative to reference standards. Their study suggests potential for these compounds in antimicrobial applications, albeit with a caution regarding cytotoxicity for certain derivatives (Gul et al., 2017). Additionally, derivatives synthesized by Ramalingam et al. (2019) also showed significant antibacterial activity, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in combating bacterial infections (Ramalingam et al., 2019).
Optoelectronic Applications
The optoelectronic properties of thiazole-based polythiophenes, including compounds structurally related to this compound, have been explored by Camurlu and Guven (2015). They synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers. Their research indicates potential uses of these materials in optoelectronic devices, showcasing their ability to achieve satisfactory switching times and appropriate optical contrasts (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-10(7-8-3-1-5-18-8)13-12-15-14-11(17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYFJUUVVFROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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